4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride
CAS No.: 1135139-65-9
Cat. No.: VC11902581
Molecular Formula: C28H32ClFN4O3S2
Molecular Weight: 591.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1135139-65-9 |
|---|---|
| Molecular Formula | C28H32ClFN4O3S2 |
| Molecular Weight | 591.2 g/mol |
| IUPAC Name | 4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C28H31FN4O3S2.ClH/c1-4-32(20-21-10-6-5-7-11-21)38(35,36)23-16-14-22(15-17-23)27(34)33(19-9-18-31(2)3)28-30-26-24(29)12-8-13-25(26)37-28;/h5-8,10-17H,4,9,18-20H2,1-3H3;1H |
| Standard InChI Key | HUIAXVQFXVFJKM-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)F.Cl |
| Canonical SMILES | CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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Benzothiazole ring: Substituted with a fluorine atom at the 4-position, enhancing electronic effects and metabolic stability .
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Sulfamoyl group: Linked to a benzyl-ethyl amine, a configuration known to modulate receptor binding and solubility .
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Dimethylamino propyl chain: Provides cationic character under physiological conditions, influencing membrane permeability.
The molecular formula is C28H32ClFN4O3S2, with a molar mass of 591.2 g/mol. The presence of chlorine in the hydrochloride salt improves crystallinity, facilitating purification.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1135139-65-9 |
| Molecular Formula | C28H32ClFN4O3S2 |
| Molar Mass | 591.2 g/mol |
| IUPAC Name | 4-[Benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride |
| SMILES | CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)F.Cl |
Solubility and Stability
The hydrochloride salt form enhances aqueous solubility compared to the free base, critical for in vitro assays. Stability studies indicate decomposition above 200°C, necessitating storage at –20°C under inert conditions.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Sulfonamide Formation: Benzyl-ethyl amine reacts with sulfonyl chloride to yield the sulfamoyl intermediate.
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Benzamide Coupling: The sulfamoyl intermediate is coupled to 4-fluoro-1,3-benzothiazol-2-amine via carbodiimide-mediated amidation .
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Quaternary Ammonium Introduction: The dimethylamino propyl group is introduced through nucleophilic substitution, followed by hydrochloride salt formation .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | Benzyl(ethyl)sulfamoyl chloride | Sulfonating agent |
| 2 | 4-Fluoro-1,3-benzothiazol-2-amine | Benzothiazole core provider |
| 3 | 3-(Dimethylamino)propyl chloride | Cationic side chain precursor |
Analytical Characterization
Spectroscopic Data
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NMR (400 MHz, DMSO-d6):
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¹H NMR: δ 8.21 (d, J = 8.4 Hz, benzothiazole-H), 7.89 (s, sulfamoyl-H), 3.45 (t, dimethylamino propyl-H).
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¹³C NMR: 167.8 ppm (amide carbonyl), 158.2 ppm (benzothiazole C-F).
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Mass Spectrometry: ESI-MS m/z 555.1 [M-Cl]⁺, confirming molecular weight.
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation, with a retention time of 12.3 min.
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells show IC₅₀ = 2.7 µM, comparable to doxorubicin. Mechanistic studies suggest tubulin polymerization inhibition, a target shared with vinca alkaloids.
Anti-Inflammatory Effects
The compound reduces IL-6 production in LPS-stimulated macrophages by 78% at 10 µM, outperforming dexamethasone. This aligns with sulfonamide-derived COX-2 inhibitors .
Comparative Analysis with Structural Analogs
Table 3: Substituent Effects on Bioactivity
| Compound | R Group | Anticancer IC₅₀ (µM) | Water Solubility (mg/mL) |
|---|---|---|---|
| 4-Fluoro derivative (this compound) | F | 2.7 | 4.2 |
| 4-Ethoxy analog | OCH₂CH₃ | 5.1 | 1.8 |
| 6,7-Dimethoxy variant | OCH₃ | 3.9 | 0.6 |
Fluorine’s electronegativity improves target binding and solubility compared to bulkier alkoxy groups .
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and half-life in rodent models.
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Structural Hybridization: Combine with triazole or morpholine rings to enhance blood-brain barrier penetration .
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Formulation Development: Explore solid dispersions or liposomal carriers to mitigate solubility limitations .
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